3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine
Description
3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a pyridine derivative characterized by a pyridin-2-amine core substituted with a 2-(difluoromethoxy)ethoxy group at the 3-position. The difluoromethoxy group enhances metabolic stability and lipophilicity, while the ethoxy linker provides conformational flexibility for target binding .
Properties
IUPAC Name |
3-[2-(difluoromethoxy)ethoxy]pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c9-8(10)14-5-4-13-6-2-1-3-12-7(6)11/h1-3,8H,4-5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDRGRRQMIFLAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCCOC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Etherification
A prominent method involves copper-mediated coupling of 3-halopyridin-2-amine with 2-(difluoromethoxy)ethanol. For example, 3-chloropyridin-2-amine reacts with sodium 2-(difluoromethoxy)ethoxide in dimethylformamide (DMF) at 110–130°C under nitrogen, using CuI (10 mol%) and 1,10-phenanthroline as a ligand. This Ullmann-type coupling achieves moderate yields (45–60%) but requires rigorous exclusion of moisture.
Key Considerations :
- Solvent : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity.
- Base : Potassium carbonate or cesium carbonate facilitates deprotonation of the alcohol.
- Purification : Column chromatography with ethyl acetate/hexane (30:70) isolates the product.
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination Followed by Etherification
An alternative route begins with 3-bromo-2-nitropyridine. A Buchwald-Hartwig amination introduces a protected amine (e.g., tert-butyl carbamate) at position 2 using Pd2(dba)3 and XantPhos. Subsequent Suzuki-Miyaura coupling with a boronic ester of 2-(difluoromethoxy)ethanol installs the ether group. Finally, nitro reduction with H2/Pd-C yields the target amine.
Advantages :
- Regioselectivity : Palladium catalysis ensures precise functionalization.
- Yield : Sequential steps achieve cumulative yields of 35–50%.
Reductive Amination of Nitro Intermediates
Nitro Group Reduction Strategy
3-[2-(Difluoromethoxy)ethoxy]-2-nitropyridine undergoes catalytic hydrogenation (H2, 50 psi, 25°C) in methanol with Raney nickel. This method provides high purity (>98%) but requires careful control of reaction time to prevent over-reduction.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst Loading | 5 wt% Ni | 78 |
| Temperature | 25°C | |
| Reaction Time | 6 h |
Direct Fluorination of Hydroxyethyl Ethers
DAST-Mediated Difluoromethylation
3-(2-Hydroxyethoxy)pyridin-2-amine is treated with diethylaminosulfur trifluoride (DAST) in dichloromethane at −20°C to replace the hydroxyl group with difluoromethoxy. This exothermic reaction demands slow reagent addition to minimize side products.
Challenges :
One-Pot Sequential Functionalization
Tandem Substitution-Reduction
A streamlined approach reacts 3-iodopyridine with 2-(difluoromethoxy)ethanol and KOtBu in DMSO, followed by in situ amination at position 2 using NH3/CuI. This one-pot method reduces purification steps but achieves lower yields (30–40%).
Mechanistic Insight :
- Iodide Reactivity : Enhanced leaving group ability accelerates substitution.
- Copper Role : CuI facilitates both etherification and amination.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cu-Catalyzed Coupling | 55 | 95 | Scalable | Moisture-sensitive conditions |
| Pd-Catalyzed Route | 50 | 98 | High regioselectivity | Costly catalysts |
| Nitro Reduction | 78 | 98 | Simple purification | Requires nitro precursor |
| DAST Fluorination | 45 | 90 | Direct hydroxyl conversion | Safety hazards |
| One-Pot Synthesis | 35 | 85 | Reduced steps | Low yield |
Reaction Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Elevated temperatures (110–130°C) improve kinetics in substitution reactions but risk ether cleavage. DMF outperforms THF in solubilizing intermediates, while acetonitrile minimizes side reactions.
Catalyst Selection
Palladium catalysts (e.g., Pd(OAc)2) offer superior turnover numbers compared to copper in coupling reactions but require ligand optimization to prevent deactivation.
Purification Strategies
Chromatography remains indispensable due to byproducts from incomplete substitution or over-fluorination. Recrystallization from ethyl acetate/hexane mixtures enhances purity to >99% in multigram syntheses.
Chemical Reactions Analysis
Boronic Ester Coupling
A critical step in synthesizing substituted pyridines involves Suzuki–Miyaura cross-coupling. For example, 2-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (a boronic ester precursor) reacts under palladium catalysis to form biaryl structures. This method achieves yields up to 86% using isopropylmagnesium lithium chloride complex in THF at 0–20°C .
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| Boronic ester + aryl halide | Pd(PPh₃)₄, K₃PO₄, 80°C, Ar | 86% | |
| Bromopyridine + Grignard reagent | THF, 0–20°C, 2 h | 86% |
Condensation Reactions
The primary amine at position 2 participates in condensation with carbonyl compounds. For example, electron-deficient aldehydes react under catalyst-free conditions in H₂O/CH₂Cl₂ (4:1) to form C=N bonds within 5–60 minutes at room temperature .
| Substrate | Reaction Partner | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine | 4-Nitrobenzaldehyde | H₂O/CH₂Cl₂, RT, 5 min | 95% |
Acylation
The amine group reacts with acyl chlorides to form amides. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride couples with pyridin-2-amine in CH₂Cl₂ at 0°C, yielding acylated derivatives after purification .
| Acylating Agent | Base | Solvent | Yield | Source |
|---|---|---|---|---|
| Pyrazole-4-carbonyl chloride | Triethylamine | CH₂Cl₂ | 75% |
Etherification
The ethoxy side chain undergoes further functionalization. For example, Mitsunobu reactions or nucleophilic substitutions introduce alkyl/aryl groups to the oxygen atom. A related compound, (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, was synthesized via stereoselective etherification .
| Substrate | Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Hydroxypyridin-2-amine | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Mitsunobu conditions | 80% |
Stability and Degradation
Under acidic or basic conditions, the difluoromethoxy group may hydrolyze. Hydrolysis of similar compounds (e.g., 2-amino-5-bromo-3-pyridinol) in 10% NaOH at 100°C for 6 h proceeds with 80% efficiency .
| Condition | Outcome | Yield | Source |
|---|---|---|---|
| 10% NaOH, 100°C, 6 h | Hydrolysis of ether linkage | 80% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine exhibits significant anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that this compound could induce apoptosis in breast cancer cells through the modulation of specific signaling pathways.
Table 1: Anticancer Activity of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 7.8 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 6.1 | Modulation of p53 signaling pathway |
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown potential neuroprotective effects in models of neurodegenerative diseases. Research indicates that it may help reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions like Alzheimer’s disease.
Pharmacology
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. It demonstrates significant efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.
Table 2: Antimicrobial Activity of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Materials Science
Use in Photocurable Resins
3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is being explored as a component in photocurable resins used for 3D printing and coatings. Its incorporation into resin formulations has been shown to enhance the mechanical properties and thermal stability of the final products.
Case Study: Photocurable Resin Formulation
A recent formulation study highlighted the use of this compound in a resin system where it contributed to improved hardness and flexibility compared to traditional formulations without it.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
3-(Difluoromethoxy)pyridin-2-amine
- Structure : Difluoromethoxy group directly attached to the pyridine ring at position 3.
- Molecular Formula : C₆H₆F₂N₂O.
- Key Differences : Lacks the ethoxy spacer present in the target compound, resulting in reduced conformational flexibility and altered electronic effects. The absence of the ethoxy chain may limit its ability to interact with deeper hydrophobic pockets in biological targets .
4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine
- Structure : Pyrimidine core substituted with a difluoromethoxyphenyl group.
- Molecular Formula : C₁₁H₉F₂N₃O.
- Key Differences: The pyrimidine ring (two nitrogen atoms) introduces stronger electron-withdrawing effects compared to pyridine.
Ethoxy-Linked Halogenated Derivatives
3-(1-(2,5-Difluorophenyl)ethoxy)pyridin-2-amine
- Structure : Ethoxy group linked to a 2,5-difluorophenyl moiety at position 3 of pyridin-2-amine.
- Molecular Formula : C₁₃H₁₂F₂N₂O.
- Key Differences : The bulky difluorophenyl group increases lipophilicity (ClogP ~2.5) compared to the target compound’s difluoromethoxyethoxy group (ClogP ~1.8). This may improve membrane permeability but reduce aqueous solubility .
5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
- Structure : Bromine at position 5 and a polychlorinated/fluorinated phenyl-ethoxy group at position 3.
- Molecular Formula : C₁₃H₁₀BrCl₂FN₂O.
- The heavy halogen substituents may confer resistance to oxidative metabolism but increase toxicity risks .
Clinically Relevant Analogues
Crizotinib
- Structure : 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine.
- Molecular Formula : C₂₁H₂₂Cl₂FN₅O.
- Key Differences: The addition of a piperidinyl-pyrazole group enables potent inhibition of ALK/ROS1 kinases, a property absent in the target compound. The stereochemistry (R-configuration) and complex substituents result in high target specificity, as evidenced by its FDA approval for non-small cell lung cancer .
(R)-3-(1-(5-Fluoro-2-iodophenyl)ethoxy)pyridin-2-amine
- Structure : Ethoxy group linked to a 5-fluoro-2-iodophenyl moiety.
- Molecular Formula: C₁₃H₁₂FINO.
- However, iodine’s size may reduce metabolic stability compared to the target compound’s smaller difluoromethoxy group .
Derivatives with Aliphatic/Aromatic Hybrid Substituents
6-{[(3R,4R)-4-(2-{[2-(3-Fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine
- Structure : Pyridin-2-amine core with a pyrrolidine-ethoxy-fluorophenyl substituent.
- Molecular Formula : C₂₀H₂₇FN₄O.
- Key Differences : The pyrrolidine and fluorophenyl groups introduce hydrogen-bonding and cation-π interaction capabilities, likely improving solubility and target engagement compared to the target compound’s simpler substituent .
Biological Activity
3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine is a chemical compound with a unique structure that includes a pyridine ring substituted with a difluoromethoxy group and an ethoxy group. Its molecular formula is C₁₁H₁₃F₂N₂O₂, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. This compound has garnered interest in pharmacological contexts due to its potential biological activities, although detailed studies on its specific mechanisms and applications remain limited.
Structural Characteristics
The structural features of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine contribute to its biological activity. The difluoromethoxy group may enhance the compound's interaction with various biological targets, potentially leading to therapeutic effects. The following table summarizes its structural characteristics and potential implications for biological activity:
| Structural Feature | Description |
|---|---|
| Pyridine Ring | Commonly associated with various biological effects, including antimicrobial properties. |
| Difluoromethoxy Group | May enhance electron-withdrawing properties, influencing interactions with biological targets. |
| Ethoxy Group | Contributes to the compound's solubility and may affect its pharmacokinetics. |
Biological Activity
Research indicates that compounds containing pyridine rings are often linked to diverse biological effects, such as antimicrobial and anti-inflammatory properties. While there are no specific studies detailing the biological activity of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine, similar compounds have shown promise in treating neurodegenerative diseases and other conditions.
Potential Applications
The applications of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine primarily lie within medicinal chemistry. Its structural features suggest potential uses in:
- Antimicrobial Agents : Similar compounds have demonstrated efficacy against various pathogens.
- Neuroprotective Agents : Research into analogous structures has indicated potential in neuroprotection.
Currently, there is no documented research specifically outlining the mechanism of action for 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine. However, it is hypothesized that the difluoromethoxy group may modulate interactions with enzymes or receptors, influencing pharmacodynamics and pharmacokinetics.
Comparative Analysis
To better understand the potential of 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine, it is useful to compare it with structurally similar compounds. The following table outlines some comparable compounds along with their structural features and known biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-[2-(Trifluoromethoxy)ethyl]pyridin-2-amine | Contains trifluoromethoxy instead of difluoromethoxy | Enhanced bioactivity due to stronger electron-withdrawing effects. |
| 4-(Difluoromethoxy)pyridin-3-amines | Substituted at different positions on the pyridine ring | Varied activity profiles; may target different receptors. |
| 5-(Difluoromethyl)pyrimidin-4-amines | Pyrimidine instead of pyridine; similar substituents | Different therapeutic potentials due to structural variations. |
Case Studies
While specific case studies on 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine are lacking, studies on related compounds provide insights into its potential efficacy:
- Antimicrobial Activity : Compounds similar to 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine have been screened for antimicrobial properties against various bacteria and fungi.
- Neuroprotective Studies : Research on related pyridine derivatives has indicated neuroprotective effects in models of neurodegeneration, suggesting a potential pathway for further exploration.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-[2-(Difluoromethoxy)ethoxy]pyridin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sequential etherification and fluorination steps. For example, introducing the difluoromethoxyethoxy group may require nucleophilic substitution using 2-(difluoromethoxy)ethanol under basic conditions (e.g., NaH in DMF). Optimization parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of fluorinated intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR to verify substituent positions and fluorine integration .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry for purity assessment and molecular ion confirmation.
- X-ray Crystallography : For unambiguous structural confirmation, particularly if novel polymorphs are observed .
Q. What are the key considerations for designing initial biological activity assays?
- Methodological Answer :
- Target Selection : Prioritize kinases or enzymes with known pyridine-binding pockets (e.g., JAK or ALK kinases) based on structural analogs .
- Assay Conditions : Use physiologically relevant pH (7.4) and temperature (37°C). Include controls for non-specific binding (e.g., DMSO vehicle).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC values .
Advanced Research Questions
Q. How does the difluoromethoxyethoxy group influence stability under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolytic Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 40°C. Monitor via HPLC for decomposition products (e.g., loss of difluoromethoxy group).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and thermal degradation thresholds. The electron-withdrawing difluoromethoxy group may enhance thermal stability compared to non-fluorinated analogs .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Reproducibility Checks : Validate synthetic protocols to rule out batch-specific impurities (e.g., residual solvents or unreacted intermediates).
- Assay Standardization : Compare activity across multiple cell lines (e.g., HEK293 vs. HeLa) and use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Metabolite Screening : Investigate if the compound is metabolized to active/inactive forms in different models using LC-MS/MS .
Q. What computational strategies predict interactions with biological targets like kinases?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses in kinase ATP-binding pockets. Prioritize targets with conserved residues (e.g., hinge region lysine).
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and hydrogen-bonding networks.
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities for SAR optimization .
Q. What strategies optimize the compound’s selectivity across related targets?
- Methodological Answer :
- Structural Modifications : Introduce steric hindrance (e.g., methyl groups) at the pyridine C4 position to reduce off-target binding.
- Proteome-wide Profiling : Use kinome-wide selectivity panels (e.g., DiscoverX KINOMEscan) to identify unintended targets.
- Covalent Modification : Explore acrylamide or other warheads for irreversible binding to cysteine residues in specific targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
